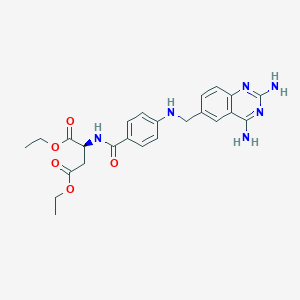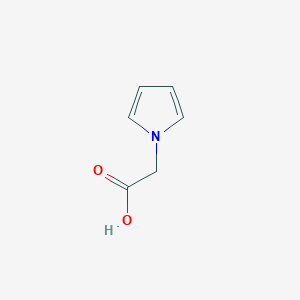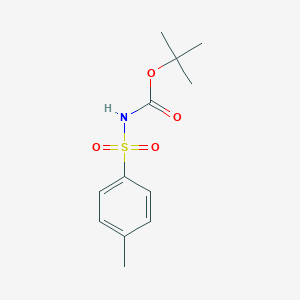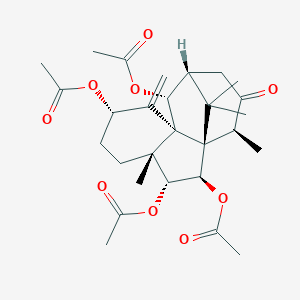
Taxinin L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxinin L, also known as Taxusin L, is a natural product isolated from the bark of the Taxus yunnanensis tree. It belongs to the class of taxane diterpenoids and possesses a unique chemical structure. Taxinin L has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Taxane Derivatives Synthesis
Taxanes like taxinin B and taxol, derived from plants like the yew tree, are notable for their anti-leukemic and antitumoral activities. The synthesis of less substituted taxane derivatives, which might also be biologically active, is a topic of increasing interest in recent years. A novel approach to synthesize a tricyclic taxane skeleton with potential biological activity was reported by Neh, Blechert, Schnick, & Jansen (1984).
Taxifolin and Its Biological Activities
Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants and commercial preparations. Studies have shown it to have pharmacological activities in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders, with prominent anti-cancer activity. For the development of taxifolin as a drug for human use, further research on pharmacokinetics, molecular mechanisms, and safety is suggested by Sunil & Xu (2019).
Antioxidant and Anti-inflammatory Properties
Taxifolin shows potent antioxidative and anti-inflammatory effects. For instance, it was found to inhibit expressions of inflammatory mediators and demonstrated strong DPPH radical scavenging, as observed in studies conducted by Choi et al. (2011).
Anti-Glycation and Cell Viability Effects
Taxifolin-rich extracts from plants like the Japanese larch have been studied for their biological activities. These studies found that taxifolin exhibits low growth inhibition activity and induces less inflammatory cytokines, while also showing in vitro anti-glycation activities. The effects of taxifolin-rich extracts are assumed to be similar to taxifolin itself, as discussed by Muramatsu et al. (2019).
Cardiovascular Protection
Taxifolin has been identified to play a protective role in the cardiovascular system. For instance, it was found to significantly improve ventricular functional recovery and regulate oxidative stress in myocardial ischemia/reperfusion injury, thereby modulating the mitochondrial apoptosis pathway. This cardioprotective effect of taxifolin is detailed by Tang et al. (2019).
Eigenschaften
CAS-Nummer |
18530-11-5 |
|---|---|
Produktname |
Taxinin L |
Molekularformel |
C28H38O9 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |
InChI |
InChI=1S/C28H38O9/c1-13-20(33)12-19-22(35-16(4)30)28-14(2)21(34-15(3)29)10-11-26(28,9)23(36-17(5)31)24(37-18(6)32)27(13,28)25(19,7)8/h13,19,21-24H,2,10-12H2,1,3-9H3/t13-,19+,21+,22-,23+,24+,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
JNFYHGDAJJBXAT-PMAAGCSJSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



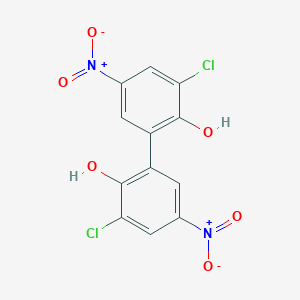
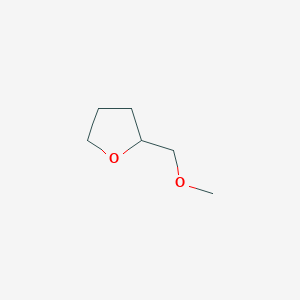
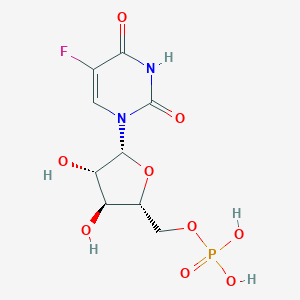
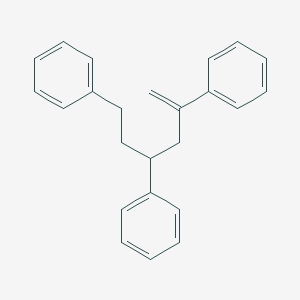
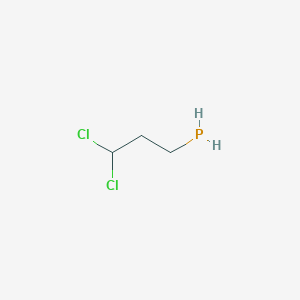
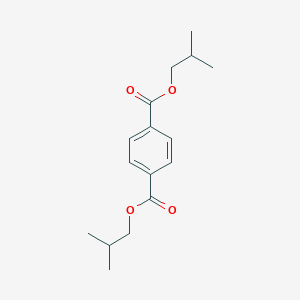
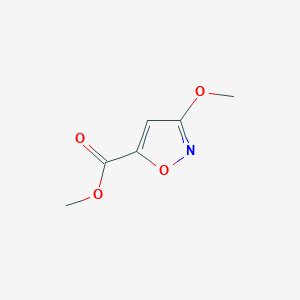
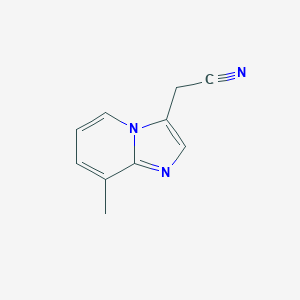
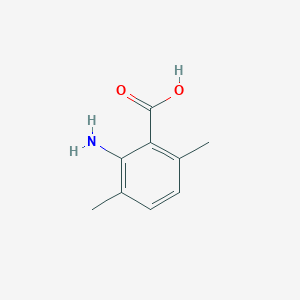
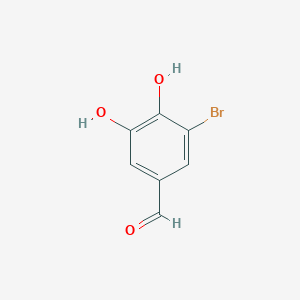
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
